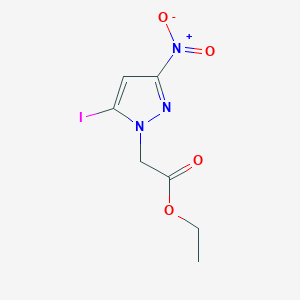

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat ist eine synthetische organische Verbindung, die durch das Vorhandensein einer Ethylestergruppe, eines Iodatoms und einer Nitrogruppe gekennzeichnet ist, die an einen Pyrazolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat beinhaltet in der Regel mehrstufige Reaktionen, die von leicht verfügbaren Vorprodukten ausgehen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorprodukts, wie z. B. eines Hydrazinderivats, mit einer β-Dicarbonylverbindung unter sauren oder basischen Bedingungen, um den Pyrazolring zu bilden.

Nitrierung: Der Pyrazolring wird dann mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um die Nitrogruppe an der 3-Position einzuführen.

Iodierung: Das nitrierte Pyrazol wird einer Iodierung mit Iod und einem geeigneten Oxidationsmittel, wie z. B. Wasserstoffperoxid oder Natriumhypochlorit, unterzogen, um das Iodatom an der 5-Position einzuführen.

Veresterung: Schließlich wird die Verbindung in Gegenwart einer Base, wie z. B. Kaliumcarbonat, mit Ethylchloracetet verestert, um Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Kosteneffizienz. Durchflussreaktoren und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Iodination: The nitrated pyrazole is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

Esterification: Finally, the compound is esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, ersetzt werden.

Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Esterhydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile (z. B. Amine, Thiole), Lösungsmittel (z. B. DMF, DMSO) und Basen (z. B. Triethylamin).

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Metallhydride (z. B. Lithiumaluminiumhydrid).

Hydrolyse: Wässrige Säure (z. B. HCl) oder Base (z. B. NaOH).

Hauptprodukte

Substitution: Derivate mit unterschiedlichen Substituenten, die das Iodatom ersetzen.

Reduktion: Ethyl-(5-Amino-3-nitro-1H-pyrazol-1-yl)acetat.

Hydrolyse: 5-Iod-3-nitro-1H-pyrazol-1-essigsäure.

Wissenschaftliche Forschungsanwendungen

Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Baustein für die Synthese von potentiellen pharmazeutischen Wirkstoffen, insbesondere solchen, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Die Verbindung kann zur Entwicklung neuartiger Materialien mit einzigartigen elektronischen oder optischen Eigenschaften verwendet werden.

Biologische Studien: Es kann in der Untersuchung biologischer Pfade und Mechanismen eingesetzt werden, insbesondere solcher, die nitro- und iodhaltige Verbindungen betreffen.

Chemische Synthese: Als Zwischenprodukt bei der Synthese komplexerer Moleküle ist es wertvoll in der organischen Syntheseforschung.

Wirkmechanismus

Der Mechanismus, nach dem Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während das Iodatom Halogenbindungen begünstigen kann und so die Bindungsaffinität und Spezifität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism by which Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

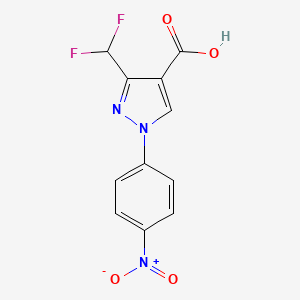

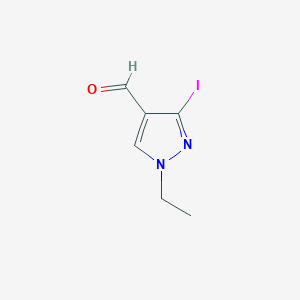

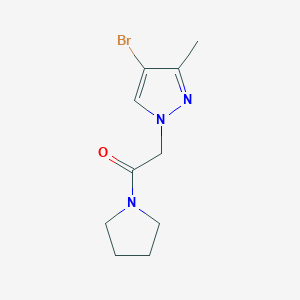

Ethyl-(3-nitro-1H-pyrazol-1-yl)acetat: Fehlt das Iodatom, was sich auf seine Reaktivität und Bindungseigenschaften auswirken kann.

Ethyl-(5-Brom-3-nitro-1H-pyrazol-1-yl)acetat: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Iod, was möglicherweise sein chemisches Verhalten und seine Anwendungen verändert.

Ethyl-(5-Iod-1H-pyrazol-1-yl)acetat: Fehlt die Nitrogruppe, was möglicherweise seine Redoxeigenschaften und biologische Aktivität beeinflusst.

Einzigartigkeit

Ethyl-(5-Iod-3-nitro-1H-pyrazol-1-yl)acetat ist aufgrund des Vorhandenseins sowohl der Iod- als auch der Nitrogruppe einzigartig, die eine unterschiedliche chemische Reaktivität und potentielle biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einem vielseitigen Zwischenprodukt für verschiedene synthetische Anwendungen und zu einer wertvollen Verbindung für die Forschung in mehreren wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C7H8IN3O4 |

|---|---|

Molekulargewicht |

325.06 g/mol |

IUPAC-Name |

ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3 |

InChI-Schlüssel |

NCJREAYHKWORTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(acetyloxy)methyl]-7-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10907638.png)

![N-benzyl-4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10907647.png)

![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10907650.png)

![methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10907656.png)

![4-[(2E)-2-benzylidenehydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B10907673.png)

![N-(4-cyanophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B10907680.png)

![2-(4-tert-Butylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907687.png)

![N'~1~,N'~5~-bis[(1E)-1-(4-hydroxyphenyl)propylidene]pentanedihydrazide](/img/structure/B10907697.png)

![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10907705.png)